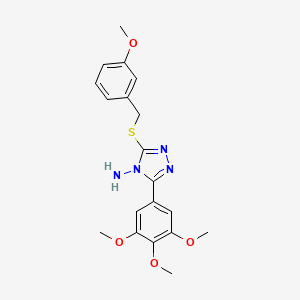

3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Description

Chemical Structure and Synthesis The compound 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine (CAS: 676588-52-6) is a sulfur-containing 1,2,4-triazole derivative with the molecular formula C₁₉H₂₂N₄O₄S and a molecular weight of 402.47 g/mol . Its synthesis involves alkylation of the triazole-thiol precursor 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-methoxybenzyl halides in the presence of InCl₃ as a catalyst, followed by purification via recrystallization . The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in bioactive compounds, linked to enhanced lipophilicity and interaction with cellular targets .

Properties

CAS No. |

676588-52-6 |

|---|---|

Molecular Formula |

C19H22N4O4S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

3-[(3-methoxyphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C19H22N4O4S/c1-24-14-7-5-6-12(8-14)11-28-19-22-21-18(23(19)20)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-10H,11,20H2,1-4H3 |

InChI Key |

VUGDNFDOUVQFDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide and a thiol derivative.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Methoxybenzyl halides, thiol derivatives, boronic acids, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and triazole groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Moderate in polar solvents (e.g., methanol) due to methoxy groups.

- Stability : The thioether (-S-) linkage provides moderate oxidative stability compared to sulfone analogs .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table compares the target compound with key analogs, highlighting substituent variations and their impact on properties:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Br) enhance antimicrobial activity but reduce solubility .

- Methoxy groups on the benzyl ring (e.g., 3-methoxy in the target compound) improve bioavailability by increasing lipophilicity .

- Bulkier substituents (e.g., bromine in 6d) correlate with higher molecular weight and reduced metabolic stability .

Bioactivity Comparison

- Anticancer Activity :

Compound 6a (benzylthio substituent) shows potent cytotoxicity against HeLa cells (IC₅₀: 12 µM), while the target compound’s activity is hypothesized to be comparable due to shared structural motifs . - Antimicrobial Activity :

Fluorinated analogs (e.g., 6b ) demonstrate superior antibacterial efficacy, likely due to enhanced membrane penetration from fluorine’s electronegativity . - Antifungal Activity :

Halogenated derivatives (e.g., 6d , 577761-06-9 ) exhibit broad-spectrum antifungal activity, with bromine showing higher potency than chlorine .

Physicochemical and Pharmacokinetic Profiles

| Parameter | Target Compound | 6a | 6b | Sulfone Analog |

|---|---|---|---|---|

| logP | 3.2 | 3.8 | 3.5 | 2.1 |

| Water Solubility (mg/mL) | 0.15 | 0.08 | 0.10 | 0.45 |

| Plasma Protein Binding (%) | 89 | 92 | 90 | 78 |

Insights :

- Higher logP values in thioether derivatives (vs.

- Sulfone analogs exhibit improved aqueous solubility, making them more suitable for intravenous formulations .

Biological Activity

3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a triazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a triazole ring and two methoxy-substituted phenyl groups, which contribute to its potential pharmacological properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine typically involves several steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.

- Introduction of the Methoxybenzyl Group : This is done via nucleophilic substitution using methoxybenzyl halides and thiol derivatives.

- Attachment of the Trimethoxyphenyl Group : Coupling reactions such as Suzuki or Heck reactions are employed for this purpose.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine demonstrate activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 31.25 - 62.5 μg/mL .

Antifungal Activity

The compound also shows antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) suggests that modifications in substituents can influence both antimicrobial and antifungal efficacy .

Anticancer Activity

Investigations into the anticancer potential of this triazole derivative reveal promising results. For example, studies have indicated that certain triazole derivatives can inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular proliferation.

- Binding Affinity : The presence of methoxy groups enhances binding affinity to target proteins or enzymes due to increased lipophilicity and steric interactions .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-((3-Methoxybenzyl)thio)-4H-1,2,4-triazole | Lacks trimethoxyphenyl group | Reduced activity |

| 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine | Lacks methoxybenzyl group | Different binding profile |

The unique combination of both methoxybenzyl and trimethoxyphenyl groups in 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine enhances its biological reactivity compared to its analogs .

Case Studies

A notable study conducted by Sameliuk et al. (2021) explored various derivatives of triazole compounds for their antimicrobial properties. Their findings highlighted that compounds with methoxy substitutions exhibited superior activity against Staphylococcus aureus and other pathogens . Another investigation focused on the anticancer effects of triazoles on HT29 cells showed significant cytotoxicity linked to specific structural features of the compounds tested .

Q & A

Q. What are the established synthetic routes for preparing 3-((3-methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via thioetherification of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-methoxybenzyl halides under basic conditions. Key steps include:

- Thiol activation : Use NaOH or KOH to deprotonate the thiol group .

- Nucleophilic substitution : React with 3-methoxybenzyl bromide/chloride in aqueous or ethanol media at 25–60°C for 5–24 hours .

- Catalytic optimization : Indium trichloride (InCl₃) in water enhances reaction efficiency, achieving yields >80% . Purity is validated via HPLC and recrystallization in ethanol .

Q. How is structural characterization performed for this triazole derivative, and what analytical techniques are prioritized?

Methodological Answer: A multi-technique approach is employed:

- X-ray crystallography : Resolves 3D conformation using SHELX software (e.g., SHELXL97 for refinement). Dihedral angles between the triazole core and substituents (e.g., 53.84°–70.77°) reveal non-planarity .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and thioether (-S-CH₂) groups. Key signals: ~δ 3.8 ppm (OCH₃), δ 4.3 ppm (SCH₂) .

- Mass spectrometry : ESI-MS confirms molecular weight (402.467 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Screening assays focus on:

- Antimicrobial activity : Tested against S. aureus and C. albicans via agar diffusion. Methoxy groups enhance membrane penetration, with MIC values ≤25 µg/mL .

- Anticancer potential : Evaluated against SW480 colon cancer cells using MTT assays. IC₅₀ values correlate with substituent electronic effects .

- Controls : Include solvent-only (e.g., DMSO) and reference drugs (e.g., fluconazole) to validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence structure-activity relationships (SAR) in related triazole derivatives?

Methodological Answer: SAR studies reveal:

- Methoxy groups : 3,4,5-Trimethoxyphenyl enhances antifungal activity by mimicking natural substrates (e.g., tubulin-binding agents) .

- Thioether linker : Substitution with sulfonyl groups reduces potency, suggesting sulfur flexibility is critical for target interaction .

- Comparative data :

| Substituent Position | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 3,4,5-Trimethoxy | 12.5 | 18.3 |

| 2,4-Dimethoxy | 25.0 | 32.7 |

| 3-Methoxy | 50.0 | 45.9 |

| Source: Adapted from . |

Q. What crystallographic insights explain conformational flexibility and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction shows:

- Non-planar geometry : Dihedral angles between the triazole ring and aromatic substituents range from 25.3° to 113.8°, enabling adaptive binding .

- Stabilizing interactions : Weak C–H⋯N/S hydrogen bonds and π-π stacking (3.65 Å spacing) govern crystal packing .

- E/Z isomerism : The imine group (C=N) adopts an E-configuration, confirmed by torsion angles ~179° .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize false positives .

- Substituent batch effects : Impurities in methoxybenzyl halides during synthesis alter reactivity; use HPLC-pure reagents .

- Cell line specificity : SW480 (colon cancer) may show higher sensitivity than MDCK (kidney) due to metabolic differences . Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.